1,1,1-Trifluoro-3-isocyanopropane (CAS 2171081-85-7): A Comprehensive Guide to Properties, Synthesis, and Applications in Advanced Drug Development
1,1,1-Trifluoro-3-isocyanopropane (CAS 2171081-85-7): A Comprehensive Guide to Properties, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for enhancing a drug candidate's metabolic stability, lipophilicity, and membrane permeability. 1,1,1-Trifluoro-3-isocyanopropane (CAS Registry Number: 2171081-85-7)[1] represents a highly specialized, fluorinated C1 synthon. As an aliphatic isocyanide, it serves as a critical building block in multicomponent reactions (MCRs)—such as the Ugi and Passerini reactions—enabling the rapid assembly of trifluoropropyl-substituted peptidomimetics and complex heterocycles.
This whitepaper provides an in-depth technical analysis of 1,1,1-trifluoro-3-isocyanopropane, detailing its physicochemical profile, validated synthetic methodologies, and mechanistic applications in drug discovery.
Physicochemical Profiling & Structural Analysis
The unique reactivity of 1,1,1-trifluoro-3-isocyanopropane is dictated by the interplay between its two functional termini: the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group and the carbenic isocyano ( −N≡C ) group.
If the −CF3 group were directly adjacent to the isocyanide, the intense inductive pull would render the isocyanide carbon excessively electron-deficient, destabilizing the molecule and altering its standard nucleophilic reactivity. However, the inclusion of an ethylene bridge ( −CH2−CH2− ) buffers this inductive effect. This structural design ensures that the isocyanide retains sufficient nucleophilicity to participate in α -addition reactions, while still successfully delivering the fluorinated moiety to the final molecular architecture.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,1,1-Trifluoro-3-isocyanopropane |
| CAS Registry Number | 2171081-85-7 |
| Molecular Formula | C4H4F3N |
| Molecular Weight | 123.08 g/mol |
| SMILES String | [C-]#[N+]CCC(F)(F)F |
| Primary Precursor | 3,3,3-Trifluoropropan-1-amine (CAS: 460-39-9) |
| IR Signature ( νN≡C ) | ~2140 cm⁻¹ (Strong, sharp) |
Mechanistic Pathways & Synthetic Methodologies
Expertise & Experience: Rationale for Synthetic Design
While recent literature highlights the synthesis of isocyanides directly from primary amines using in-situ generated difluorocarbene[2], the classical two-step dehydration of formamides remains the gold standard for aliphatic substrates in industrial and late-stage drug development[3].
Why? Low-molecular-weight aliphatic isocyanides are notoriously volatile and possess a highly pungent odor. The two-step formamide route allows for the isolation of a stable, odorless intermediate (the formamide), which can be stockpiled and purified before executing the final, highly exothermic dehydration step under strictly controlled conditions.
Synthetic workflow for 1,1,1-Trifluoro-3-isocyanopropane via formamide dehydration.
Protocol: Two-Step Synthesis (Self-Validating System)
This protocol utilizes 3,3,3-trifluoropropan-1-amine[4] as the starting material and relies on phosphorus oxychloride ( POCl3 ) for dehydration[3].
Phase 1: Formylation (Precursor Generation)
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Charge: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add 3,3,3-trifluoropropan-1-amine (1.0 eq, 100 mmol).
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React: Add ethyl formate (3.0 eq, 300 mmol). The excess ethyl formate serves dual roles as both the formylating agent and the solvent, suppressing unwanted side reactions.
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Heat: Reflux the mixture at 55 °C for 12 hours under an inert argon atmosphere.
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Self-Validation Checkpoint (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and apply heat. The complete disappearance of the primary amine spot (which typically stains purple/pink) confirms total conversion to N -(3,3,3-trifluoropropyl)formamide.
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Concentrate: Remove excess ethyl formate under reduced pressure to yield the crude formamide.
Phase 2: Dehydration (Isocyanide Formation)
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Charge: Dissolve the crude formamide (100 mmol) in 150 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine ( Et3N ) or diisopropylamine (3.0 eq, 300 mmol)[3]. The large excess of base is critical to neutralize the HCl generated and drive the elimination forward.
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Cooling: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: Isocyanide formation is highly exothermic; strict temperature control prevents the polymerization of the highly reactive product.
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Dehydration: Perform a dropwise addition of POCl3 (1.2 eq, 120 mmol) over 30 minutes[3].
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Stir: Allow the reaction to warm to room temperature and stir for 2–3 hours.
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Quench & Extract: Quench slowly with saturated aqueous NaHCO3 at 0 °C. Extract the aqueous layer with DCM. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .
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Self-Validation Checkpoint (Analytical): Analyze the crude organic layer via FT-IR spectroscopy. A sharp, distinct peak at ~2140 cm⁻¹ definitively confirms the formation of the isonitrile group. The absence of a broad peak at ~3300 cm⁻¹ (N-H stretch) confirms that no unreacted formamide remains.
Applications in Drug Discovery: Multicomponent Reactions (MCRs)
The primary utility of 1,1,1-trifluoro-3-isocyanopropane lies in its application within the Ugi 4-Component Reaction (U-4CR) and the Passerini 3-Component Reaction (P-3CR) . These reactions allow medicinal chemists to rapidly synthesize libraries of fluorinated peptidomimetics.
In the Ugi reaction, the isocyanide acts as a nucleophile. It attacks the activated imine (formed in situ from a primary amine and a carbonyl compound), followed by trapping with a carboxylic acid. The defining step is the irreversible Mumm rearrangement , an intramolecular acyl transfer that yields a stable bis-amide. Utilizing 1,1,1-trifluoro-3-isocyanopropane in this workflow directly installs a 3,3,3-trifluoropropyl amide side chain, which is highly resistant to proteolytic cleavage and oxidative metabolism.
Mechanistic pathway of the Ugi 4-Component Reaction utilizing the fluorinated isocyanide.
Handling, Stability, and Safety Protocols
As an application scientist, safety and material integrity are paramount. 1,1,1-Trifluoro-3-isocyanopropane must be handled with strict adherence to the following protocols:
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Toxicity & Ventilation: Like most low-molecular-weight isocyanides, it exhibits a penetrating, foul odor and potential inhalation toxicity. All manipulations must be performed in a certified fume hood.
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Storage: Isocyanides are prone to slow polymerization and hydrolysis (reverting to formamides) in the presence of moisture and trace acids. Store the compound neat, under an argon atmosphere, at -20 °C.
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Decontamination: Glassware contaminated with isocyanides should be rinsed with a dilute solution of methanolic hydrochloric acid to hydrolyze residual isocyanide into the corresponding odorless amine and formic acid before standard washing.
References
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[1] CAS No : 2171081-85-7 | Product Name : Propane, 1,1,1-trifluoro-3-isocyano | Pharmaffiliates. Available at:[Link]
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[2] Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene | Organic Letters (ACS). Available at:[Link]
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[3] Tunable polymers obtained from Passerini multicomponent reaction derived acrylate monomers | AWS. Available at: [Link]
